molecular formula C9H17Cl B13179379 7-Chloro-2,6-dimethylhept-2-ene

7-Chloro-2,6-dimethylhept-2-ene

Cat. No.: B13179379
M. Wt: 160.68 g/mol
InChI Key: YKYASBYQGCLRJE-UHFFFAOYSA-N
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Description

7-Chloro-2,6-dimethylhept-2-ene: is an organic compound with the molecular formula C9H17Cl . It is a clear, colorless liquid with a unique chemical structure that includes a chlorine atom and two methyl groups attached to a heptene backbone. This compound is primarily used in research and industrial applications due to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-Chloro-2,6-dimethylhept-2-ene typically involves the chlorination of 2,6-dimethylhept-2-ene. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction is usually carried out in a non-polar solvent such as dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of palladium-catalyzed reactions is also explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,6-dimethylhept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Addition Reactions: The double bond in the heptene backbone can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like or .

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Electrophilic Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

    Substitution: Formation of 2,6-dimethylhept-2-en-1-ol or 2,6-dimethylhept-2-en-1-amine.

    Addition: Formation of 7-bromo-2,6-dimethylheptane or 7-chloro-2,6-dimethylheptane.

    Oxidation: Formation of 2,6-dimethylhept-2-en-1-one.

Scientific Research Applications

7-Chloro-2,6-dimethylhept-2-ene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in studying reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe to study enzyme-catalyzed reactions.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 7-Chloro-2,6-dimethylhept-2-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

  • 1-Chloro-2,6-dimethylhept-2-ene
  • 2-Chloro-2,6-dimethylheptane
  • 7-Bromo-2,6-dimethylhept-2-ene

Uniqueness: 7-Chloro-2,6-dimethylhept-2-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

7-chloro-2,6-dimethylhept-2-ene

InChI

InChI=1S/C9H17Cl/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7H2,1-3H3

InChI Key

YKYASBYQGCLRJE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCl

Origin of Product

United States

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